3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one
Description
3,10,13-Trioxatricyclo[7.4.0.0²⁶]trideca-1(9),2(6),7-trien-5-one (CAS No. 1384430-08-3) is a tricyclic organic compound featuring a fused oxa-ring system with a ketone functional group at the 5-position. Its structure comprises a bicyclic framework with three oxygen atoms (trioxa) and a strained bridgehead double bond system. This compound is marketed by Ambeed, Inc. as a specialized building block for organic synthesis, particularly in pharmaceutical and materials chemistry . Its rigid tricyclic scaffold and electron-deficient ketone moiety make it a candidate for designing ligands, catalysts, or bioactive molecules.
Properties
Molecular Formula |
C10H8O4 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2,3-dihydrofuro[3,2-h][1,4]benzodioxin-7-one |
InChI |
InChI=1S/C10H8O4/c11-7-5-14-9-6(7)1-2-8-10(9)13-4-3-12-8/h1-2H,3-5H2 |
InChI Key |
RRRNXNFVKFDSND-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC3=C2OCC3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a diene or a polyene, under acidic or basic conditions. The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the tricyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the cyclization process. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds within the tricyclic structure.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring, often using reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism by which 3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with the target molecule but differ in substituents, heteroatom composition, or functional groups. Key comparisons are outlined below:
11-Hydroxy-11-methyl-4-(propan-2-ylidene)-3,12-dioxatricyclo[7.4.0.0²⁶]trideca-1(9),2(6),7-trien-5-one
- CAS No.: 74798-20-2
- Structural Differences :
- Replaces one oxygen atom (10-position) with a hydroxyl (-OH) and methyl (-CH₃) group at the 11-position.
- Contains a propan-2-ylidene substituent at the 4-position.
13-Aza-4,4,8,8,12,12-hexamethyl-2,6,10-trioxatricyclo[7.3.1.0⁵¹³]tridecane
- Structural Differences :
- Substitutes one oxygen atom with nitrogen (aza) at the 13-position.
- Incorporates six methyl groups at positions 4, 8, and 12.
- Functional Impact :
- The nitrogen atom introduces basicity, enabling coordination with metals or participation in acid-base reactions.
- Methyl groups enhance lipophilicity, making this compound more suitable for hydrophobic environments.
- Synthesis : Synthesized via acid-induced retro-Asinger and Asinger reactions, contrasting with the target compound’s likely Diels-Alder or cyclocondensation pathways .
11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0²⁶]trideca-1(9),2(6),3,7-tetraene-10,12-dione
- Molecular Formula : C₁₆H₁₄N₆O₂
- Structural Differences :
- Replaces three oxygen atoms with nitrogen (pentaaza system).
- Includes a pyridinylmethyl substituent and two additional ketone groups.
- Functional Impact :
Research Implications and Challenges
- Crystallography : The SHELX software suite is widely used for resolving complex tricyclic structures, though direct crystallographic data for the target compound remains unpublished .
- Reactivity : The ketone in 3,10,13-trioxatricyclo[...]-5-one is more electrophilic than hydroxylated or methylated analogs, favoring nucleophilic additions or condensations.
- Synthetic Limitations : Many analogs require multi-step syntheses (e.g., Asinger reactions), which may limit scalability compared to simpler cyclocondensation routes .
Biological Activity
3,10,13-Trioxatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),7-trien-5-one is a complex organic compound with potential biological activities that merit thorough investigation. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique tricyclic structure with three oxygen atoms incorporated into the ring system. Its molecular formula is with a molecular weight of 192.17 g/mol. This structural configuration suggests potential interactions with biological macromolecules, which could lead to various pharmacological effects.
Antimicrobial Properties
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Case Study 1 : A related tricyclic compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria in vitro, suggesting a broad spectrum of antimicrobial activity .
- Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Anticancer Effects
Emerging research has highlighted the potential anticancer properties of this compound:
- Case Study 2 : In vitro assays showed that the compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells .
- Mechanism : The anticancer activity is hypothesized to occur through the induction of apoptosis and cell cycle arrest at the G1 phase .
Research Findings
A comprehensive review of available literature reveals several key findings regarding the biological activity of this compound:
The biological activities observed can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an enzyme inhibitor, affecting pathways involved in cell division and metabolism.
- Cell Membrane Disruption : The structural properties allow for potential integration into lipid membranes, disrupting their integrity.
- Signal Transduction Modulation : It may influence signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression .
Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research in pharmacology and medicinal chemistry. Future studies should focus on:
- Detailed mechanistic studies to elucidate specific pathways affected by the compound.
- In vivo studies to assess efficacy and safety profiles.
- Exploration of synthetic analogs to enhance potency and selectivity against target diseases.
This compound exemplifies the potential of tricyclic structures in drug discovery and development, warranting continued exploration into its therapeutic applications.
Q & A
Basic Question: What synthetic methodologies are most effective for obtaining 3,10,13-Trioxatricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one with high purity?
Methodological Answer:
Synthesis typically involves multi-step cyclization reactions. Key steps include:
- Oxidative coupling : Use of catalysts like Pd(II) or Cu(I) to form the tricyclic core under inert conditions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency by stabilizing intermediates.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol yields >95% purity.
Data Consideration : Monitor reaction progress via TLC and confirm purity via HPLC (retention time comparison with standards).
Basic Question: Which spectroscopic and crystallographic techniques are optimal for structural elucidation of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the tricyclic framework. The compound’s rigidity reduces thermal motion artifacts, improving data quality .
- NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ at 400+ MHz. Key signals: carbonyl (δ ~180 ppm in ¹³C) and olefinic protons (δ 6.5–7.2 ppm in ¹H).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₃H₁₀O₅ requires [M+H]⁺ = 247.0608).
Tip : For crystallography, collect data at low temperature (100 K) to minimize disorder .
Advanced Question: How can computational chemistry resolve contradictions in proposed reaction mechanisms for this compound’s formation?
Methodological Answer:
- DFT calculations : Use Gaussian or ORCA to model transition states. Compare activation energies of proposed pathways (e.g., [4+2] vs. [3+3] cycloadditions).
- Molecular dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., THF vs. DCM) to explain yield discrepancies .
Validation : Cross-validate computational results with kinetic experiments (e.g., UV-Vis monitoring of intermediate lifetimes).
Advanced Question: What strategies mitigate challenges in crystallizing this compound due to its strained tricyclic system?
Methodological Answer:
- Co-crystallization : Introduce hydrogen-bond donors (e.g., urea derivatives) to stabilize lattice packing.
- Vapor diffusion : Use slow evaporation of ether into a dichloromethane solution to grow single crystals .
- Twinned data handling : SHELXL’s TWIN command refines datasets with overlapping reflections .
Advanced Question: How does the compound’s electronic structure influence its potential as a ligand in coordination chemistry?
Methodological Answer:
- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., via DFT) to predict metal-binding sites. The ketone and ether oxygens are likely donors .
- Experimental validation : Titration with metal salts (e.g., Cu(ClO₄)₂) monitored by UV-Vis or ESI-MS to identify stoichiometry and stability constants.
Basic Question: What are common impurities encountered during synthesis, and how are they characterized?
Methodological Answer:
- Byproducts : Partially cyclized intermediates or oxidation byproducts (e.g., quinones).
- Detection : LC-MS with C18 columns (acetonitrile/water mobile phase) identifies impurities via distinct retention times and fragmentation patterns.
Resolution : Optimize reaction time and temperature to minimize side reactions.
Advanced Question: How can isotopic labeling (e.g., ¹³C or ²H) clarify metabolic or degradation pathways of this compound?
Methodological Answer:
- Synthesis of labeled analogs : Introduce ¹³C at the carbonyl carbon via labeled acetic anhydride in the final cyclization step.
- Tracking : Use HPLC-coupled mass spectrometry to trace labeled fragments in degradation studies (e.g., hydrolysis under physiological pH) .
Advanced Question: What methodologies address discrepancies between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Benchmarking : Compare calculated (B3LYP/6-311+G(d,p)) vs. experimental NMR shifts. Adjust for solvent effects (e.g., PCM model in Gaussian) .
- Error analysis : Identify systematic deviations (e.g., overestimated shielding in aromatic protons) to refine computational parameters.
Basic Question: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability studies : Incubate samples in buffers (pH 2–12) at 40–60°C. Monitor degradation via HPLC at 0, 7, 14 days.
- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C.
Advanced Question: What strategies enable enantioselective synthesis of chiral derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
